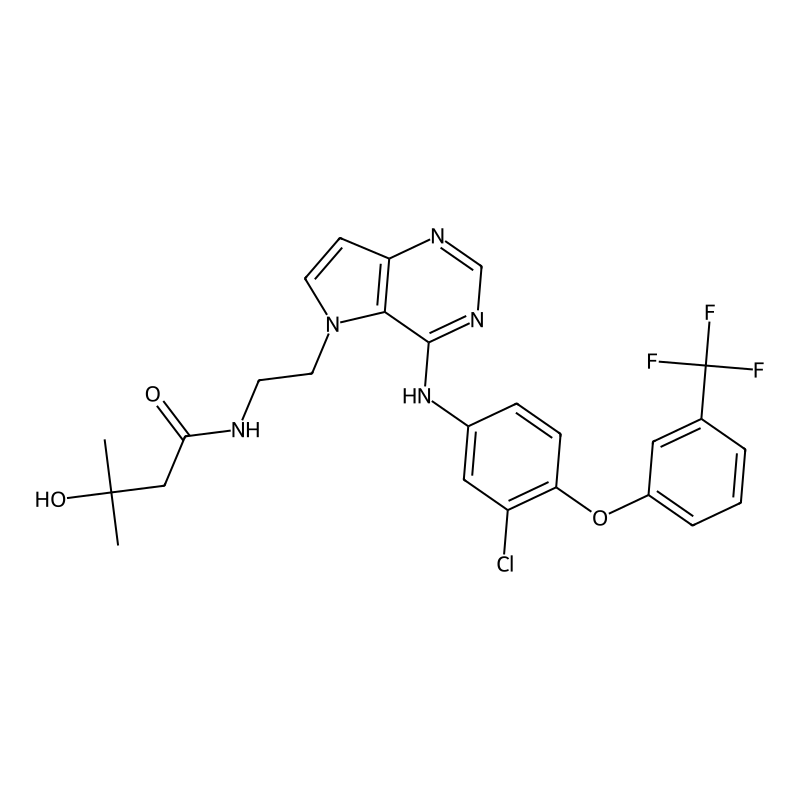

Tak-285

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Mechanism of Action and Kinase Selectivity

TAK-285 is a dual inhibitor that potently blocks the kinase activity of HER2 and EGFR. Inhibition of these receptors prevents autophosphorylation and subsequent activation of downstream signaling pathways, such as the MAPK and PI3K/Akt pathways, which are critical for cancer cell survival and proliferation [1] [2].

The following diagram illustrates the proposed mechanism by which this compound inhibits the HER2:HER3 signaling axis, a key driver of proliferation in sensitive cells:

Proposed model of HER2:HER3 signaling inhibition by this compound, based on research by Takagi et al. (2014) [3].

Testing against a broad kinase panel demonstrated that this compound is highly selective for the HER family. The table below details its activity against a range of kinases [4] [5]:

| Kinase Target | IC₅₀ Value | Notes |

|---|---|---|

| HER2 | 17 nM | Primary target [4] |

| EGFR/HER1 | 23 nM | Primary target [4] |

| HER4 | 260 nM | >10-fold less potent than for HER1/2 [4] |

| MEK1 | 1.1 µM | Slight inhibition [4] |

| Aurora B | 1.7 µM | Slight inhibition [4] |

| c-Met | 4.2 µM | Slight inhibition [4] |

| Lck | 2.4 µM | Slight inhibition [4] |

| CSK | 4.7 µM | Slight inhibition [4] |

| Other Kinases | >10 µM | No significant activity against 96-kinase panel [1] [4] |

Key Preclinical Experimental Protocols

To evaluate the activity and potential of this compound, researchers employed a range of standardized experimental methods. Key protocols from the search results are outlined below.

In Vitro Kinase Assay

This protocol measures the direct inhibitory activity of this compound on purified HER2 and EGFR kinases [4] [5].

- Enzyme Preparation: The cytoplasmic kinase domains of human HER2 (aa 676-1255) and EGFR (aa 669-1210) are expressed in a baculovirus system and purified via anti-FLAG affinity gel [4] [5].

- Kinase Reaction: Reactions are performed in 50 mM Tris-HCl (pH 7.5), 5 mM MnCl₂, 0.01% Tween 20, 2 mM DTT, containing 50 µM ATP, 5 µg/mL poly(Glu-Tyr) (4:1) substrate, and the purified kinase (0.25 µg/mL). Radiolabeled [γ-³²P]ATP is used to track phosphorylation [4] [5].

- Inhibition Testing: this compound at increasing concentrations is pre-incubated with the enzyme for 5 minutes before initiating the reaction with ATP. After 10 minutes, reactions are stopped with trichloroacetic acid [4] [5].

- Detection & Analysis: Phosphorylated proteins are captured on a filter plate, washed, and scintillation counting quantifies radioactivity. IC₅₀ values are calculated via nonlinear regression [4] [5].

Cell Growth Inhibition Assay

This protocol determines the anti-proliferative effect of this compound on cancer cell lines [4] [2].

- Cell Lines: Sensitive lines (e.g., BT-474 HER2+ breast cancer) and insensitive lines (e.g., MCF-7) are used for comparison. Cells are cultured according to ATCC specifications [1] [3] [2].

- Compound Treatment: this compound is dissolved in DMSO and applied to cells at a range of concentrations (e.g., 0.00097 - 25 µM) for a continuous period of 3 to 7 days [4] [2].

- Viability Measurement: Live cell numbers are counted using a particle analyzer after the incubation period [4].

- Data Analysis: Dose-response curves are plotted, and the GI₅₀/IC₅₀ (concentration for 50% growth inhibition) is calculated. For example, this compound showed a GI₅₀ of 17 nM in BT-474 cells [4] [2].

In Vivo Xenograft Efficacy Study

This protocol evaluates the antitumor activity of this compound in animal models [1] [4].

- Animal Models: Female BALB/c nu/nu mice or F344/N athymic rats are implanted subcutaneously with human tumor cells, such as BT-474 (breast) or 4-1ST (gastric) [1] [4].

- Dosing Formulation: this compound is suspended in 0.5% (w/v) methylcellulose solution for oral administration [1] [6].

- Dosing Regimen: Animals are dosed orally twice daily (BID) at various levels (e.g., 50-100 mg/kg in mice, 6.25-50 mg/kg in rats) for a duration of typically 14 days [4].

- Endpoint Analysis: Tumor volumes are measured regularly. Antitumor activity is reported as T/C (%) (Tumor volume of Treated group / Control group × 100). Tumor regression is indicated by a negative T/C value [4].

Key Preclinical and Clinical Findings

In Vitro and In Vivo Efficacy

- Cellular Efficacy: this compound potently inhibited the growth of HER2-overexpressing cell lines (e.g., BT-474, SK-BR-3) and an EGFR-overexpressing line (A-431), while being less potent against the MRC-5 normal lung cell line [1] [2]. It also inhibited phosphorylation of HER2, EGFR, Akt, and MAPK in these cells [1] [2].

- Animal Xenograft Efficacy: Oral administration of this compound induced significant, dose-dependent tumor growth inhibition and even regression in rodent xenograft models of breast (BT-474) and gastric (4-1ST) cancer [1] [4].

Overcoming the Blood-Brain Barrier

A key differentiator for this compound is its ability to penetrate the CNS [1].

- Pgp Substrate Status: Unlike lapatinib (a known Pgp substrate), this compound was not effluxed by Pgp in multidrug-resistant MES-SA/Dx-5 cells, explaining its brain penetration capability [1].

- In vivo Brain Metastasis Model: In a mouse model of HER2-positive breast cancer brain metastasis (using intracranial BTLUC cells), this compound treatment resulted in significantly greater inhibition of brain tumor growth compared to lapatinib [1].

- Brain Exposure: Pharmacokinetic studies in rats showed that a pharmacologically active, unbound form of this compound was present in the brain at approximately 20% of its free plasma level [4].

Biomarkers for Sensitivity

Research by Takagi et al. identified determinants of sensitivity to this compound [3].

- HER2 and HER3 Expression: An inverse correlation was found between the IC₅₀ for cell growth inhibition and the expression levels of HER2 or HER3 mRNA [3].

- pHER3 as a Marker: this compound-sensitive cell lines exhibited high levels of phosphorylated HER3 (pHER3). Treatment with this compound reduced pHER3 and phospho-Akt levels, and a selective HER2 inhibitor (but not an EGFR inhibitor) similarly reduced pHER3, suggesting HER2 is the primary kinase trans-phosphorylating HER3 in these cells [3].

- Functional Role: Knockdown of HER2 or HER3 (but not EGFR or HER4) via siRNA inhibited the proliferation of this compound-sensitive cells, confirming the importance of the HER2:HER3 heterodimer [3].

Clinical Phase I Trial Results

A first-in-human Phase I study in Japanese patients with solid tumors established the initial clinical profile of this compound [7].

- Maximum Tolerated Dose (MTD): The MTD was determined to be 300 mg administered twice daily (BID). Dose-limiting toxicities at 400 mg BID included grade 3 increases in aminotransferases and decreased appetite [7].

- Safety Profile: this compound was generally well-tolerated. The toxicity profile was considered warranting further clinical evaluation [7].

- Pharmacokinetics: Absorption was rapid after oral dosing. Plasma exposure at steady-state increased in a dose-proportional manner from 50 to 300 mg BID [7].

- Efficacy Signal: One patient with parotid cancer receiving 300 mg BID achieved a partial response [7].

Conclusion for Researchers

This compound represents a compelling preclinical proof-of-concept for a HER2/EGFR inhibitor designed to overcome the critical challenge of treating brain metastases. Its key advantages include potent and selective kinase inhibition, robust antitumor activity in xenograft models, and most importantly, effective penetration of the blood-brain barrier due to its evasion of the Pgp efflux pump [1] [4]. The identification of phospho-HER3 as a potential predictive biomarker also provides a strategic path for patient selection in potential future clinical development [3].

While its clinical development appears to have halted after Phase I, the preclinical data on this compound continues to provide a valuable blueprint for the design of next-generation tyrosine kinase inhibitors targeting CNS metastases.

References

- 1. Antitumor Activity of this compound, an Investigational, Non-Pgp ... [pmc.ncbi.nlm.nih.gov]

- 2. This compound - HER2/EGFR Tyrosine Kinase Inhibitor [apexbt.com]

- 3. HER2 and HER3 cooperatively regulate cancer cell growth ... [oncoscience.us]

- 4. selleckchem.com/products/ tak - 285 .html [selleckchem.com]

- 5. - TAK | Aurora Kinase | HER | MEK | EGFR | TargetMol 285 [targetmol.com]

- 6. - TAK | CAS 871026-44-7 | AbMole BioScience | 285 - TAK Price 285 [abmole.com]

- 7. Phase I first-in-human study of this compound, a novel ... [pmc.ncbi.nlm.nih.gov]

Mechanism of Action and Signaling Pathways

TAK-285 potently inhibits the tyrosine kinase activity of both HER2 and EGFR. By binding to the ATP-binding site in the inactive conformation of these receptors, it prevents their autophosphorylation and subsequent activation of downstream signaling cascades, such as the PI3K-AKT and MAPK pathways, which are critical for cancer cell survival and proliferation [1].

Research indicates that the sensitivity of cancer cells to this compound is closely linked to the expression and cooperative regulation of HER2 and HER3 (a key dimerization partner for HER2). Cells most sensitive to this compound often exhibit high levels of phosphorylated HER3, which is trans-phosphorylated by HER2. This compound treatment effectively reduces this phosphorylation, leading to downregulation of the PI3K-AKT pathway and inhibition of cell growth [2] [3].

The following diagram illustrates the signaling pathway and mechanism of this compound.

Experimental Protocols for Key Assays

For researchers looking to validate or build upon these findings, here are the methodologies for key experiments as described in the literature.

In Vitro Kinase Assay

This protocol measures the direct inhibitory activity of a compound against purified HER2 or EGFR kinase domains [1].

- Enzyme Preparation: The cytoplasmic kinase domains of human HER2 (amino acids 676-1255) and EGFR (amino acids 669-1210) are expressed in a baculovirus system and purified using affinity chromatography.

- Reaction Conditions:

- Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MnCl₂, 0.01% Tween 20, 2 mM DTT.

- Substrate: 5 µg/mL poly(Glu)-Tyr (4:1).

- ATP: 50 µM, containing 0.9 µCi of [γ-³²P]ATP per reaction.

- Enzyme Concentration: 0.25 µg/mL of the purified kinase domain.

- Total Reaction Volume: 50 µL.

- Inhibition Testing: The test compound at various concentrations is pre-incubated with the enzyme for 5 minutes at room temperature before the reaction is initiated by adding ATP.

- Reaction Termination & Detection: After 10 minutes, the reaction is stopped with 10% trichloroacetic acid. The phosphorylated proteins are captured by filtration, and the incorporated radioactivity is measured using a scintillation counter. IC₅₀ values are calculated via nonlinear regression analysis.

Cell Growth Inhibition Assay (MTT/GI₅₀)

This protocol evaluates the anti-proliferative effect of this compound on cancer cell lines [1].

- Cell Line Example: HER2-overexpressing human breast cancer cell line BT-474.

- Compound Treatment: Cells are treated continuously with a range of concentrations of this compound, typically dissolved in DMSO.

- Incubation Time: 5 days.

- Viability Measurement: The number of live cells is counted using a particle analyzer after the incubation period. The GI₅₀ (the concentration that causes 50% growth inhibition) is then determined.

In Vivo Brain Penetration Study (Microdialysis)

This advanced technique verifies the penetration of the unbound, pharmacologically active fraction of a drug across the blood-brain barrier [4].

- Animal Model: Male Wistar rats.

- Dosing: Oral administration of this compound.

- Microdialysis Setup: Microdialysis probes are simultaneously implanted in the jugular vein (for blood sampling) and the striatum region of the brain.

- Critical Technical Consideration: Due to the lipophilicity (log P = 4.18) of this compound and its tendency to adsorb to tubing, the standard perfusion fluid (artificial cerebrospinal fluid, aCSF) is insufficient. The use of 4% (w/v) Bovine Serum Albumin (BSA) in the perfusion fluid is necessary to recover the unbound drug from the brain's extracellular fluid.

- Analysis: The concentration of unbound this compound in the dialysates from blood and brain is quantified using a sensitive LC-MS/MS method, allowing for a direct comparison of its penetration.

Preclinical and Clinical Summary

The following table consolidates key data from preclinical and early clinical studies of this compound.

| Study Type | Model / System | Key Findings | Source |

|---|---|---|---|

| In Vivo Efficacy | Mouse BT-474 (breast cancer) xenograft | Oral administration (100 mg/kg, b.i.d.) showed significant antitumor activity (T/C=29%) without body weight loss. | [1] |

| In Vivo Efficacy | Rat 4-1ST (gastric cancer) xenograft | Dose-dependent tumor growth inhibition; tumor regression observed at 25 and 50 mg/kg doses. | [1] |

| Brain Penetration | Rat microdialysis & mouse brain metastasis model | Confirmed presence of unbound this compound in brain; superior inhibition of brain tumor growth vs. lapatinib. | [4] [5] |

| Clinical Trial | Phase I (Cancer patients) | Maximum Tolerated Dose (MTD): 300 mg twice daily. Dose-Limiting Toxicities: Grade 3 increased aminotransferases and decreased appetite. A partial response was observed in one patient with parotid cancer. | [6] |

References

- 1. This compound | EGFR inhibitor | Mechanism | Concentration [selleckchem.com]

- 2. HER2 and HER3 cooperatively regulate cancer cell growth ... [pmc.ncbi.nlm.nih.gov]

- 3. HER2 and HER3 cooperatively regulate cancer cell growth ... [oncoscience.us]

- 4. Verification of brain penetration of the unbound fraction of a ... [sciencedirect.com]

- 5. Antitumor Activity of this compound, an Investigational, Non-Pgp ... [jcancer.org]

- 6. Phase I first-in-human study of this compound, a novel ... [nature.com]

Molecular Profile and Mechanism of Action

TAK-285 was designed to fit into the ATP-binding site of HER2 and EGFR kinases [1]. The pyrrolo[3,2-d]pyrimidine core is a key bioisostere for purines that enables potent and selective kinase inhibition [2] [3].

The crystal structure of HER2 in complex with this compound (PDB ID: 3RCD) confirms this binding mode [1]. A critical feature of this compound is that it is not a substrate for the P-glycoprotein (Pgp) efflux pump [4]. This property may offer a significant advantage for treating brain metastases, as it allows this compound to cross the blood-brain barrier more effectively than substrates like lapatinib [4] [5].

Biological Activity and Efficacy Data

The quantitative profile of this compound demonstrates its potency and selectivity.

Table 1: In Vitro Kinase Inhibition Profile of this compound

| Kinase Target | IC₅₀ Value | Selectivity Note |

|---|---|---|

| HER2 (ErbB2) | 17 nM [6] [5] | Primary Target |

| EGFR (HER1) | 23 nM [6] [5] | Primary Target |

| HER4 | 260 nM [6] [7] | >10-fold less potent than HER2/EGFR [6] |

| MEK1, c-Met, Aurora B, Lck, CSK, Lyn B | 1.1 - 5.7 µM [6] [7] | Greatly reduced potency; demonstrates high selectivity |

Table 2: Cellular and In Vivo Efficacy of this compound

| Model Type | System / Cell Line | Result / IC₅₀ Value | Key Findings |

|---|---|---|---|

| Cellular Anti-proliferation | BT-474 (HER2-overexpressing breast cancer) | GI₅₀ = 17 nM [6] [5] | Potent growth inhibition in a HER2-driven model. |

| In Vivo Anti-tumor Activity | BT-474 mouse xenograft [4] | Significant growth inhibition | As effective as lapatinib. |

| 4-1ST (gastric cancer) mouse xenograft [6] | Dose-dependent inhibition (T/C: 44% and 11% at 50 and 100 mg/kg BID) | No significant body weight loss. | |

| 4-1ST rat xenograft [6] | Tumor regression (T/C: -16% at 50 mg/kg BID) | ||

| Brain Metastasis Model | Intracranial BT-474-Luc mouse model [4] | Greater inhibition of brain tumor growth vs. lapatinib | Attributed to BBB penetration and non-Pgp substrate property. |

Key Experimental Protocols

To evaluate compounds like this compound, researchers use standardized assays for kinase activity, cellular proliferation, and Pgp interaction.

- HER2 and EGFR Kinase Assay [6] [4]: The cytoplasmic domains of human HER2 or EGFR are expressed and purified. Kinase reactions are performed in a buffer containing [γ-³²P]ATP and a poly(Glu)-Tyr substrate. Test compounds are incubated with the enzyme prior to reaction initiation. After stopping the reaction, phosphorylated proteins are captured and radioactivity is counted to determine IC₅₀ values via nonlinear regression.

- Cellular Anti-proliferation Assay [6] [7]: HER2-overexpressing BT-474 cells are continuously treated with various concentrations of the inhibitor for 5 days. The number of live cells is counted using a particle analyzer, and the GI₅₀ (concentration for 50% growth inhibition) is calculated.

- Pgp Substrate Assessment [4]: This assay compares the accumulation of a fluorescent Pgp substrate (e.g., Rhodamine123) in drug-sensitive parent cells (MES-SA) versus their Pgp-overexpressing, multidrug-resistant counterparts (MES-SA/Dx-5). If the test compound (e.g., this compound) is not a Pgp substrate, its presence will not increase Rhodamine123 accumulation in the resistant cells, unlike a known substrate like lapatinib.

Recent Developments and Clinical Profile

A Phase I first-in-human study of this compound in Japanese patients with solid tumors established its safety and pharmacokinetics [8]. The maximum tolerated dose (MTD) was determined to be 300 mg twice daily. Dose-limiting toxicities included grade 3 increases in aminotransferases and decreased appetite. The compound showed rapid absorption and dose-proportional plasma exposure, with one partial response observed in a patient with parotid cancer [8].

Research into the pyrrolopyrimidine scaffold remains active. A 2023 study developed new this compound derivatives with a quinazoline core and nitroimidazole moieties to enhance dual EGFR/HER2 inhibition, with one compound (9f) showing an IC₅₀ of 2.3 nM against EGFR [9]. Another 2023 publication reported novel halogenated pyrrolo[2,3-d]pyrimidine derivatives, with compound 5k emerging as a potent multi-targeted kinase inhibitor [10].

Signaling Pathway and Experimental Workflow

The diagram below illustrates the signaling pathway inhibited by this compound and the key experiments used to characterize it.

Diagram: this compound mechanism and key experiments.

References

- 1. 3RCD: HER2 Kinase Domain Complexed with this compound [rcsb.org]

- 2. Design and synthesis of pyrrolo[3,2-d]pyrimidine HER2/ ... [sciencedirect.com]

- 3. Pyrrolopyrimidine, A Multifaceted Scaffold in Cancer Targeted ... [thieme-connect.com]

- 4. Antitumor Activity of TAK - 285 , an Investigational, Non-Pgp Substrate... [jcancer.org]

- 5. This compound | HER2/EGFR Inhibitor [medchemexpress.com]

- 6. - TAK | Aurora Kinase | HER | MEK | EGFR | TargetMol 285 [targetmol.com]

- 7. - TAK | CAS 871026-44-7 | AbMole BioScience | 285 - TAK Price 285 [abmole.com]

- 8. Phase I first-in-human study of this compound, a novel ... [pmc.ncbi.nlm.nih.gov]

- 9. Development of new this compound derivatives as potent EGFR/ ... [pmc.ncbi.nlm.nih.gov]

- 10. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as ... [pmc.ncbi.nlm.nih.gov]

TAK-285 preclinical studies overview

Mechanism of Action and Selectivity

TAK-285 is a novel, low-molecular-weight, oral compound designed as a dual inhibitor of the HER2 (ERBB2) and EGFR (HER1/ERBB1) receptor tyrosine kinases [1]. It functions by binding to the ATP-binding site of these receptors, preventing their autophosphorylation and subsequent activation of downstream signaling pathways that promote cell proliferation and survival [1] [2].

The table below summarizes its potency and selectivity against various kinases:

| Kinase Target | IC50 (Half-Maximal Inhibitory Concentration) | Notes |

|---|---|---|

| HER2 | 17 nM [2] | Primary target; high potency |

| EGFR (HER1) | 23 nM [2] | Primary target; high potency |

| HER4 | 260 nM [2] | >10-fold selectivity over HER1/2 [2] |

| MEK1 | 1.1 µM [2] | Minimal off-target activity |

| Aurora B | 1.7 µM [2] | Minimal off-target activity |

| c-Met, Lck, CSK, Lyn B | 2.4 - 5.7 µM [2] | Minimal off-target activity |

Preclinical Efficacy in Animal Models

This compound demonstrated significant, dose-dependent antitumor activity in several HER2- or EGFR-overexpressing human tumor xenograft models in mice and rats [1] [2].

| Cancer Model | Dosing Regimen | Efficacy Results (Tumor Growth Inhibition) |

|---|---|---|

| BT-474 (HER2-overexpressing human breast cancer) | 100 mg/kg, orally, twice daily for 14 days [2] | T/C (Tumor/Control ratio) of 29% [2] |

| 4-1ST (HER2-overexpressing human gastric cancer) in mice | 50 mg/kg, twice daily [2] | T/C of 44% [2] |

| 100 mg/kg, twice daily [2] | T/C of 11% [2] | |

| 4-1ST (HER2-overexpressing human gastric cancer) in rats | 6.25 mg/kg [2] | T/C of 38% [2] |

| 12.5 mg/kg [2] | T/C of 14% [2] | |

| 25 mg/kg [2] | Tumor regression, T/C of -12% [2] | |

| 50 mg/kg [2] | Tumor regression, T/C of -16% [2] |

Pharmacokinetic and Brain Penetration Profile

This compound showed favorable pharmacokinetic properties in animal models, including high oral bioavailability and significant penetration into the brain, suggesting potential for treating central nervous system metastases [3] [2].

| Parameter | Findings |

|---|---|

| Oral Bioavailability | 97.7% in rats, 72.2% in mice (at 50 mg/kg dose) [2] |

| Brain Penetration (Unbound Fraction) | Brain-to-blood ratio of unbound this compound was 0.18-0.24 (measured by Cmax and AUC), indicating pharmacologically active concentrations in the brain [3]. |

| Absorption & Exposure | In humans, absorption was rapid after oral dosing, and plasma exposure at steady-state increased dose-proportionally from 50 to 300 mg twice daily [1]. |

Safety and Toxicology

The compound was well tolerated in preclinical rodent and primate toxicity models, with an observed toxicity profile similar to other compounds sharing its mechanism of action [1]. In a phase I first-in-human study:

- The Maximum Tolerated Dose (MTD) was determined to be 300 mg, administered twice daily [1].

- Dose-Limiting Toxicities (DLTs) at 400 mg twice daily included grade 3 increases in aminotransferases and grade 3 decreased appetite [1].

Key Experimental Protocols

The methodologies from foundational studies are detailed below.

1. In Vitro Kinase Assay [2]

- Objective: To determine the IC50 of this compound against purified HER2 and EGFR kinases.

- Key Reagents: Purified cytoplasmic domains of human HER2 and EGFR, [γ-32P]ATP, poly(Glu)-Tyr (4:1) substrate.

- Procedure: this compound is incubated with the enzyme for 5 minutes before initiating the reaction with ATP. After a 10-minute reaction at room temperature, the process is stopped with trichloroacetic acid. The phosphorylated proteins are filtered, washed, and radioactivity is counted to calculate the percentage of inhibition and IC50.

2. In Vivo Efficacy Study [2]

- Objective: To evaluate the antitumor efficacy of this compound in xenograft models.

- Animal Models: Female BALB/c nu/nu mice implanted with BT-474 or 4-1ST tumor cells.

- Dosing: this compound is administered orally, typically twice daily, for a specified duration (e.g., 14 days). The control group receives a vehicle.

- Tumor Measurement: Tumor volumes are measured regularly, and efficacy is reported as the T/C ratio (the percentage of the median tumor volume in the treated group compared to the control group).

3. Brain Penetration Study via Microdialysis [3]

- Objective: To verify the presence of unbound this compound in the rat brain after oral administration.

- Technique: In vivo microdialysis with simultaneous sampling of blood and brain extracellular fluid.

- Methodological Note: Initial low recovery due to compound adsorption was overcome by adding bovine serum albumin (4%) to the perfusion fluid and reducing the perfusion flow rate, which increased the relative recovery from 1.6% to 47% [3].

HER2/EGFR Signaling and this compound Mechanism

The following diagram illustrates the signaling pathway targeted by this compound.

This compound inhibits the HER2/EGFR signaling pathway by competing with ATP, thereby blocking downstream signals for cell proliferation and survival.

Research Status and Future Directions

While the initial clinical development of this compound itself appears to have halted after Phase I trials, its structural scaffold continues to be valuable in medicinal chemistry. Recent research (as of 2023) has focused on designing and synthesizing new this compound derivatives to improve potency and selectivity [4]. For instance, compound 9f from one study showed an IC50 of 2.3 nM against EGFR, representing a significant increase in potency compared to the original this compound [4].

References

- 1. Phase I first-in-human study of this compound, a novel ... [nature.com]

- 2. This compound | EGFR inhibitor | Mechanism | Concentration [selleckchem.com]

- 3. Verification of brain penetration of the unbound fraction of a ... [pubmed.ncbi.nlm.nih.gov]

- 4. Development of new this compound derivatives as potent EGFR/ ... [pmc.ncbi.nlm.nih.gov]

TAK-285 Inhibitory Profile and Protocol

TAK-285 is a potent, selective, and ATP-competitive dual inhibitor of HER2 and EGFR (HER1) tyrosine kinases. The table below summarizes its primary inhibitory activity against a panel of kinases [1] [2] [3].

Table 1: Kinase Inhibitory Profile of this compound

| Kinase Target | IC50 Value | Selectivity Note |

|---|---|---|

| HER2 | 17 nM | Primary target |

| EGFR/HER1 | 23 nM | Primary target |

| HER4 | 260 nM | >10-fold less potent than HER1/2 |

| MEK1 | 1.1 µM | Marginally active |

| Aurora B | 1.7 µM | Marginally active |

| c-Met, Lck, CSK, Lyn B | 2.4 - 5.7 µM | Marginally active |

In Vitro Kinase Assay Protocol

The following is a detailed methodology for assessing the inhibitory activity of this compound against HER2 and EGFR kinases, adapted from commercially available protocols [1].

1. Reagents and Materials

- Enzymes: Purified cytoplasmic domain of human HER2 (amino acids 676-1255) or human EGFR (amino acids 669-1210), expressed as N-terminal FLAG-tagged proteins in a baculovirus system.

- Substrate: Poly(Glu)-Tyr (4:1 ratio).

- Radioactive Substrate: [γ-³²P]ATP.

- Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MnCl₂, 0.01% Tween 20, 2 mM DTT.

- Test Compound: this compound, dissolved in DMSO.

- Equipment: 96-well plates, cell harvester, scintillation counter (e.g., TopCount).

2. Experimental Procedure

- Reaction Setup: In a 96-well plate, combine the assay buffer, poly(Glu)-Tyr substrate (5 µg/mL final concentration), and the purified kinase (0.25 µg/mL final concentration for either EGFR or HER2).

- Inhibition: Pre-incubate the reaction mixture with increasing concentrations of this compound for 5 minutes at room temperature.

- Initiation: Start the kinase reaction by adding a mixture of ATP (50 µM final concentration) and [γ-³²P]ATP (0.9 µCi per reaction).

- Incubation: Allow the reaction to proceed for 10 minutes at room temperature.

- Termination: Stop the reaction by adding trichloroacetic acid (TCA) to a final concentration of 10%.

- Detection: Transfer the contents to a harvest plate and filter using a cell harvester to capture the γ-³²P-labelled proteins. Wash the filters free of unincorporated [γ-³²P]ATP with 3% phosphoric acid.

- Measurement: Dry the plates, add scintillation cocktail (e.g., MicroScint-0), and count the radioactivity using a scintillation counter.

- Data Analysis: Calculate the percentage inhibition at each concentration of this compound and determine the IC₅₀ value using nonlinear regression analysis.

The workflow for this protocol can be visualized as follows:

Key Experimental Data

Cellular Efficacy and Mechanism In cellular assays, this compound demonstrated potent activity:

- Cell Growth Inhibition: this compound showed significant growth inhibitory activity against BT-474 cells (a HER2-overexpressing human breast cancer cell line) with a GI₅₀ of 17 nM after 5 days of continuous treatment [1] [2].

- Target Engagement: In BT-474 cells, this compound inhibited the phosphorylation of HER2, Akt, and MAPK with IC₅₀ values of 9.3 nM, 15 nM, and <6.3 nM, respectively, confirming its action on the intended signaling pathway [3].

Activity Against Mutant EGFR While potent against wild-type EGFR, this compound's activity is significantly reduced against a common resistance mutant. In one study, it inhibited the EGFR T790M/L858R double mutant with an IC₅₀ of 8.4 µM, which is over 300-fold less potent than its activity on the wild-type enzyme [2].

Selectivity Profile When tested against a panel of 96 kinases, this compound was found to be highly specific, significantly inhibiting only HER family kinases (EGFR, HER2, and HER4). It displayed minimal activity against other kinases, confirming its selective profile [4].

Application Notes for Researchers

- Positive Control: Lapatinib is a suitable benchmark for comparison, as it is an FDA-approved dual EGFR/HER2 inhibitor with a similar mechanism [5].

- Solubility and Storage: For in vitro work, this compound is highly soluble in DMSO (≥50 mg/mL). Stock solutions should be prepared in DMSO and stored at -20°C or below. Always use freshly prepared solutions or aliquots to avoid freeze-thaw cycles and ensure compound stability [2].

- Cellular Models: For cell-based experiments, HER2-overexpressing lines like BT-474 and NCI-N87 are highly sensitive to this compound. The non-transformed cell line MRC-5 is considerably less sensitive, which can help demonstrate the compound's selective efficacy in a tumorigenic context [3].

- Biomarker for Sensitivity: Research indicates that cancer cells with high levels of HER2 and HER3 expression, and particularly high phospho-HER3, are most sensitive to this compound. Monitoring the reduction in phospho-HER3 and downstream phospho-Akt can serve as excellent pharmacodynamic markers for confirming target engagement in cellular assays [6].

Reference List

- Development of new this compound derivatives as potent EGFR/HER2 inhibitors. (2023). PMC. Provides context on the quinazoline scaffold and recent derivative development [5].

- This compound | EGFR inhibitor | Mechanism | Concentration. Selleck Chemicals. Contains the core kinase assay protocol and key in vitro activity data [1].

- Antitumor Activity of this compound, an Investigational, Non-Pgp Substrate HER2/EGFR Kinase Inhibitor... (2013). PMC. Details kinase selectivity and efficacy in xenograft models [4].

- This compound - HER2/EGFR Tyrosine Kinase Inhibitor. ApexBio. Confirms IC50 values and provides additional experimental notes [3].

- HER2 and HER3 cooperatively regulate cancer cell growth and determine sensitivity to this compound. (2014). Oncoscience. Identifies phospho-HER3 as a key sensitivity biomarker [6].

References

- 1. This compound | EGFR inhibitor | Mechanism | Concentration [selleckchem.com]

- 2. This compound | HER2/EGFR Inhibitor [medchemexpress.com]

- 3. This compound - HER2/EGFR Tyrosine Kinase Inhibitor [apexbt.com]

- 4. Antitumor Activity of this compound, an Investigational, Non-Pgp ... [pmc.ncbi.nlm.nih.gov]

- 5. Development of new this compound derivatives as potent EGFR/ ... [pmc.ncbi.nlm.nih.gov]

- 6. HER2 and HER3 cooperatively regulate cancer cell growth ... [oncoscience.us]

TAK-285 BT-474 cell line growth inhibition

Mechanism of Action and Cellular Efficacy

TAK-285 is a novel dual inhibitor that targets the epidermal growth factor receptor (EGFR/HER1) and human epidermal growth factor receptor 2 (HER2). The table below summarizes its key inhibitory profile and effects on BT-474 cells.

| Aspect | Details |

|---|---|

| Primary Targets | HER2 (IC₅₀ = 17 nM), EGFR/HER1 (IC₅₀ = 23 nM) [1]. |

| Selectivity | >10-fold selectivity for HER1/2 over HER4 (IC₅₀ = 260 nM); minimal activity against MEK1, Aurora B, and others (IC₅₀ >1 μM) [1]. |

| Effect on BT-474 Growth | GI₅₀ (50% Growth Inhibition) of 17 nM after 5 days of continuous treatment [1]. |

| Mechanism in Sensitive Cells | Suppresses phosphorylation of HER2, HER3, and downstream effector Akt, leading to cell growth arrest [2]. |

| Determinants of Sensitivity | Sensitivity to this compound is inversely correlated with HER2 and HER3 gene expression levels. Phospho-HER3 can serve as a predictive biomarker [2]. |

The following diagram illustrates how this compound inhibits the HER2:HERS signaling axis in sensitive cells like BT-474.

In Vivo Antitumor Activity

This compound shows significant efficacy in mouse xenograft models using BT-474 cells.

| Model | Dosing Regimen | Reported Efficacy (T/C%) | Notes |

|---|

| Mouse BT-474 Xenograft [3] | 100 mg/kg, twice daily (b.i.d.), for 14 days | 29% | Significant tumor growth inhibition without body weight loss. | | Mouse BT-474 Xenograft [3] | Not specified | As effective as lapatinib | Comparable antitumor activity to the known EGFR/HER2 inhibitor. | | Intracranial BT-474 Model [3] | Not specified | Greater inhibition than lapatinib | Superior activity in a model of breast cancer brain metastasis; this compound is not a Pgp substrate and penetrates the blood-brain barrier. |

Experimental Protocols

In Vitro Cell Growth Inhibition Assay

This protocol is used to determine the concentration of this compound that inhibits 50% of cell growth (GI₅₀) in BT-474 cells [3] [1].

- Cell Line: HER2-overexpressing human breast cancer cell line BT-474.

- Cell Culture: Maintain cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) at 37°C in a humidified incubator with 5% CO₂ [3].

- Compound Preparation: Dissolve this compound in DMSO to create a stock solution. Further dilute in cell culture medium for treatment. The final DMSO concentration should be kept low (e.g., 0.1% or less) to avoid cytotoxicity.

- Treatment Protocol: Seed cells in multi-well plates. The next day, treat cells with various concentrations of this compound continuously for 5 days [1].

- Viability Assessment: After the incubation period, count the live cell numbers using an automated particle analyzer or a standard cell viability assay (e.g., MTT).

- Data Analysis: Calculate the percentage of growth inhibition relative to DMSO-treated control cells. The GI₅₀ value (17 nM for BT-474) is determined through nonlinear regression analysis of the dose-response curve [1].

In Vivo Mouse Xenograft Study

This protocol evaluates the antitumor efficacy of this compound in an animal model [3] [1].

- Animal Model: Use female BALB/c nu/nu mice.

- Tumor Inoculation: Subcutaneously inoculate mice with BT-474 cancer cells to establish tumor xenografts.

- Grouping and Dosing: When tumors reach a predetermined volume (e.g., 100-200 mm³), randomize mice into control and treatment groups.

- Administration: Administer this compound orally, suspended in an appropriate vehicle.

- Dosage: A typical efficacious dose is 100 mg/kg.

- Schedule: Administer twice daily (b.i.d.) for 14 days [1].

- Monitoring:

- Tumor Volume: Measure tumor dimensions regularly with calipers. Calculate volume using the formula: (length × width²) / 2.

- Body Weight: Weigh animals regularly to monitor for compound-related toxicity.

- Efficacy Evaluation: Calculate the T/C% value, which is the median tumor volume of the treated group (T) divided by that of the control group (C) at the end of the study. A T/C% of ≤42% is typically considered indicative of antitumor activity.

Application Notes for Researchers

- Biomarker Identification: For studies exploring this compound sensitivity across different cell lines, assess HER2 and HER3 expression levels. High levels of phospho-HER3 indicate a greater likelihood of response and can be used as a predictive biomarker [2].

- Advantage for CNS Metastases: If your research focuses on brain metastases, this compound has a key advantage. It is not a substrate for the P-glycoprotein (Pgp) efflux pump, which allows it to cross the blood-brain barrier and achieve pharmacologically active concentrations in the brain [3].

- Metabolite Monitoring: In PK/PD studies, be aware that this compound is metabolized to a primary metabolite, M-I. Bioanalytical methods (e.g., LC-MS/MS) should be validated to quantify both the parent drug and its metabolite [4].

References

- 1. This compound | EGFR inhibitor | Mechanism | Concentration [selleckchem.com]

- 2. HER2 and HER3 cooperatively regulate cancer cell growth ... [pmc.ncbi.nlm.nih.gov]

- 3. Antitumor Activity of this compound, an Investigational, Non-Pgp ... [pmc.ncbi.nlm.nih.gov]

- 4. Phase I first-in-human study of this compound, a novel ... [pmc.ncbi.nlm.nih.gov]

TAK-285 Xenograft Model Efficacy Summary

| Cancer Cell Line | Xenograft Host | HER2/EGFR Status | TAK-285 Dosage & Schedule | Efficacy (T/C Value or Outcome) | Key Findings |

|---|---|---|---|---|---|

| BT-474 (Human Breast Cancer) [1] [2] | Female BALB/c nu/nu mice [1] [2] | HER2-overexpressing [1] [2] | 100 mg/kg, twice daily (BID), orally, 14 days [1] [2] | T/C = 29% [1] [2] | Significant tumor growth inhibition [1]. |

| 4-1ST (Human Gastric Cancer) [1] [2] | Female BALB/c nu/nu mice [1] [2] | HER2-overexpressing [1] [2] | 100 mg/kg, BID, orally, 14 days [1] [2] | T/C = 11% [1] [2] | Potent, dose-dependent tumor growth inhibition [1]. |

| 4-1ST (Human Gastric Cancer) [1] | Female F344/N athymic (rnu/rnu) rats [1] | HER2-overexpressing [1] | 12.5 mg/kg, BID, orally [1] | T/C = 14% [1] | Significant tumor growth inhibition; higher exposure in rats [1] [2]. |

| A-431 (Human Epidermoid Carcinoma) [1] [2] | Female F344/N athymic (rnu/rnu) rats [1] [2] | EGFR-overexpressing [1] [2] | 12.5 mg/kg, BID, orally [1] [2] | T/C = 13% [1] [2] | Significant tumor growth inhibition [1]. |

| BT-474-derived Brain Metastasis Model [1] | Female BALB/c nu/nu mice (intracranial injection) [1] | HER2-overexpressing [1] | Information not specified in provided text [1] | Greater inhibition of brain tumor growth vs. lapatinib [1] | Demonstrates potential for treating HER2-positive brain metastases; this compound is not a Pgp substrate and penetrates the CNS [1]. |

Detailed Experimental Protocols

In Vivo Xenograft Models for Subcutaneous Tumors

This standard protocol evaluates the antitumor efficacy of this compound against solid tumors.

Cell Preparation and Inoculation:

- Use HER2-overexpressing (e.g., BT-474, 4-1ST) or EGFR-overexpressing (e.g., A-431) human cancer cell lines [1] [2].

- Culture cells and harvest during logarithmic growth.

- Subcutaneously inoculate cells (e.g., 5 × 10^6 BT-474 cells) into the flank of female BALB/c nu/nu mice or female F344/N athymic rats [1].

Dosing Protocol:

- Compound Formulation: Suspend this compound in 0.5% methylcellulose vehicle [2].

- Administration: Administer orally by gavage.

- Dosing Schedule: Begin treatment when tumors reach a predetermined volume (e.g., 100-200 mm³). Dose according to the schedules in the table above, typically twice daily (BID) with a minimum 6-hour interval between doses, for 14 days [1] [2].

Efficacy and Toxicity Monitoring:

- Tumor Volume: Measure tumor volume (using calipers) and animal body weight 2-3 times per week.

- Efficacy Calculation: Calculate the T/C value (%) as (Mean tumor volume of treated group / Mean tumor volume of control group) × 100. A T/C value < 40% is typically considered indicative of antitumor activity [1].

- Toxicity Assessment: Monitor body weight changes and overall animal health as indicators of compound-related toxicity [1].

Intracranial Brain Metastasis Model

This specialized protocol assesses this compound's ability to treat HER2-positive brain metastases, a key advantage of this compound.

Cell Line:

- Use BTLUC cells, which are BT-474 human breast cancer cells engineered to stably express luciferase [1].

Tumor Inoculation:

- Perform direct intracranial injection of BTLUC cells into female BALB/c nu/nu mice [1].

Efficacy Monitoring:

- Use in vivo bioluminescence imaging after administering luciferin substrate to non-invasively monitor and quantify brain tumor growth over time [1].

- Compare the inhibition of brain tumor growth in this compound-treated animals against control groups and groups treated with other HER2 inhibitors like lapatinib [1].

Mechanism of Action & Sensitivity Biomarkers

This compound is a potent and selective dual inhibitor of HER2 and EGFR tyrosine kinases, with IC50 values of 17 nM and 23 nM, respectively [3] [2]. It binds to the inactive conformation of these receptors, inhibiting their autophosphorylation and subsequent activation of downstream signaling pathways [1] [3].

A key determinant of cellular sensitivity to this compound is the HER2:HER3 signaling axis [4]. The following diagram illustrates the mechanism and identified biomarkers.

Research indicates that phospho-HER3 levels can serve as a potential predictive biomarker for sensitivity to this compound [4]. Cells highly sensitive to this compound exhibit:

- High expression of HER2 and HER3 [4].

- High basal levels of phospho-HER3, which are significantly reduced upon this compound treatment [4].

- HER3 phosphorylation in these cells is primarily driven by HER2, not EGFR [4].

- Knockdown of either HER2 or HER3 inhibits the proliferation of this compound-sensitive cells, confirming the importance of this dimer [4].

Notes for Researchers

- Species-Specific Pharmacokinetics: Be aware that drug exposure (AUC) of this compound is significantly higher in rats than in mice at equivalent doses. Adjust dosing between species accordingly [2].

- Advantage for Brain Metastases: this compound is not a substrate for the P-glycoprotein (Pgp) drug efflux pump. This property allows it to penetrate the blood-brain barrier more effectively than substrates like lapatinib, making it a promising candidate for investigating the treatment of HER2-positive brain metastases [1].

- Clinical Translation: A phase I first-in-human study in cancer patients established the maximum tolerated dose (MTD) of this compound as 300 mg twice daily and demonstrated a manageable toxicity profile and linear pharmacokinetics, supporting further clinical investigation [5].

References

- 1. Antitumor Activity of this compound, an Investigational, Non-Pgp ... [pmc.ncbi.nlm.nih.gov]

- 2. This compound - HER2/EGFR Tyrosine Kinase Inhibitor [apexbt.com]

- 3. selleckchem.com/products/ tak - 285 .html [selleckchem.com]

- 4. HER2 and HER3 cooperatively regulate cancer cell growth ... [pmc.ncbi.nlm.nih.gov]

- 5. Phase I first-in-human study of this compound, a novel ... [nature.com]

TAK-285 solubility and storage conditions

Physical and Chemical Properties

The table below summarizes the key physicochemical data for TAK-285:

| Property | Specification | Source (Supplier/Study) |

|---|---|---|

| CAS Number | 871026-44-7 | [1] [2] [3] |

| Molecular Formula | C₂₆H₂₅ClF₃N₅O₃ | [1] [2] [3] |

| Molecular Weight | 547.96 g/mol | [1] [2] [3] |

| Purity | ≥ 98% (by HPLC) | [2] |

| Appearance | White to light yellow solid | [3] |

Solubility and Stock Solution Preparation

This compound is readily soluble in DMSO but has very low solubility in aqueous buffers. The table below outlines its solubility in different solvents:

| Solvent | Solubility | Notes |

|---|

| DMSO | ≥ 50 mg/mL (≈ 91.25 mM) [3] ≥ 27.4 mg/mL [4] 110 mg/mL (200.74 mM) [1] | Hygroscopic DMSO can significantly impact solubility; use newly opened, anhydrous DMSO for best results [3]. | | Ethanol | 54 mg/mL [1] | -- | | Water | Insoluble [1] [4] | Requires specialized formulations for in vivo studies. |

Protocol for Preparing Stock Solutions

- Weighing: Weigh the desired amount of this compound powder.

- Dissolution: Add the powder directly to anhydrous DMSO to achieve the required stock concentration (e.g., 10-50 mM).

- Aiding Dissolution: If needed, briefly warm the tube at 37°C for 10 minutes and/or vortex or sonicate it to facilitate complete dissolution [4].

- Aliquoting: Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles.

- Storage: Store aliquots at -20°C for short-term use (up to one year) or at -80°C for long-term storage (up to two years) [3].

In Vitro Cell-Based Assay Protocols

Cell Culture and Seeding

- Use appropriate cell lines, such as the HER2-overexpressing human breast cancer cell line BT-474 [1] [4].

- Seed cells in culture plates and allow them to adhere overnight under standard conditions (37°C, 5% CO₂).

Dosing and Treatment

- Prepare working concentrations from the DMSO stock solution by diluting directly into the cell culture medium.

- The final concentration of DMSO in the medium should typically not exceed 0.1% to avoid cytotoxicity.

- Treatment Concentration Range: Based on literature, a range of 0.00097 - 25 μmol/L has been used, with an IC₅₀ value of 17 nM reported in BT-474 cells after 5 days of continuous treatment [1] [4].

- Include a vehicle control (medium with the same final concentration of DMSO but no compound).

In Vivo Dosing Formulation and Administration

For animal studies, this compound requires specific formulations due to its water insolubility. The following protocols have been validated in preclinical models [3].

Protocol 1: Homogeneous Suspension for Oral Administration (Recommended)

This protocol uses carboxymethyl cellulose sodium salt (CMC-Na) to create a stable suspension.

- Formulation: 0.5% Methyl Cellulose [4].

- Procedure:

- Add this compound powder to a 0.5% methyl cellulose solution.

- Mix thoroughly to achieve a homogeneous suspension.

- The final suspension concentration should be ≥5 mg/mL [1].

- Dosing in Mice: Administered orally at 100 mg/kg, twice daily (BID), for 14 days in BT-474 xenograft models [4].

Protocol 2: Clear Solution for Oral Administration

This protocol creates a clear solution using a co-solvent system, which may be preferable for some studies.

- Formulation: 5% DMSO, 40% PEG300, 5% Tween-80, 50% saline [1] [3].

- Procedure:

- Prepare a clear DMSO stock solution.

- Add the DMSO stock to PEG300 and mix evenly.

- Add Tween-80 to the mixture and mix evenly.

- Finally, add saline to adjust to the final volume.

- Final Concentration: 2.5 mg/mL (4.56 mM) [3].

- Administration: The prepared solution should be used immediately for optimal results [1].

Storage Conditions

Proper storage is critical for maintaining the stability and activity of this compound.

- Short-term (≤ 3 years): Store the powder at -20°C in a desiccated environment [2] [3].

- Long-term (≥ 2 years): For extended storage, keep the powder at -80°C [3].

- Stock Solutions: Store DMSO stock solutions at -20°C for up to one year or at -80°C for up to two years [3]. Avoid repeated freeze-thaw cycles.

Mechanism of Action and Experimental Workflow

To help visualize the experimental setup and the biological context of this compound, the following diagrams outline the signaling pathway it inhibits and a general workflow for its application in cell-based assays.

Critical Considerations for Researchers

- Solution Stability: Freshly prepare solutions, especially the in vivo formulations, just before use. The clear solution (Protocol 2) has a short stability window and should be used immediately [1].

- DMSO Quality: The use of old or hydrated DMSO can drastically reduce solubility. Always use high-quality, anhydrous DMSO [3].

- Dose Verification: In in vivo studies, the pharmacokinetic profile of this compound differs between species; drug exposure is reportedly much greater in rats than in mice at the same dose [4].

- Safety Profile: In a phase I clinical trial, the maximum tolerated dose (MTD) in humans was determined to be 300 mg twice daily. Dose-limiting toxicities included grade 3 increases in aminotransferases and decreased appetite [5].

References

- 1. This compound | EGFR inhibitor | Mechanism | Concentration [selleckchem.com]

- 2. - TAK ; CAS No:871026-44-7 285 [aobious.com]

- 3. This compound | HER2/EGFR Inhibitor [medchemexpress.com]

- 4. This compound - HER2/EGFR Tyrosine Kinase Inhibitor [apexbt.com]

- 5. Phase I first-in-human study of this compound, a novel ... [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for TAK-285 in a HER2-Positive Brain Metastasis Model

Introduction

TAK-285 is a novel, investigational dual inhibitor of the human epidermal growth factor receptor 2 (HER2) and epidermal growth factor receptor (EGFR). Its key differentiating feature from other tyrosine kinase inhibitors, such as lapatinib, is that it is not a substrate for the P-glycoprotein (Pgp) efflux pump. This property allows it to achieve pharmacologically active concentrations in the brain, making it a promising candidate for treating brain metastases, a sanctuary site often protected by the blood-brain barrier (BBB) [1] [2]. These application notes detail the establishment, utilization, and analysis of a brain metastasis model to evaluate the efficacy of this compound.

Background and Significance

Brain metastases occur in a significant proportion of cancer patients, with breast cancer being one of the most common primary tumors to metastasize to the brain. The prognosis for patients with brain metastases is poor, partly because many therapeutic agents, including trastuzumab and lapatinib, have limited efficacy against brain lesions. This limitation stems from poor penetration of the BBB and active efflux by transporters like Pgp [1] [2]. This compound was specifically investigated to overcome this challenge. Preclinical studies confirmed that this compound is a poor substrate for Pgp and can be distributed into the brain at levels approximately 20% of its free plasma concentration [3], highlighting its potential for treating central nervous system (CNS) malignancies.

Model System and Reagents

Cell Line Preparation

The core of this model utilizes the BT-474 human breast cancer cell line, which naturally overexpresses HER2 [4] [2]. To enable sensitive, non-invasive monitoring of tumor growth in vivo, these cells are engineered to stably express the luciferase gene.

- Generation of BTLUC Cells:

- Vector Construction: The luciferase/neomycin resistance domain from the pGL4.17[luc2/Neo] vector is combined with the cytomegalovirus (CMV) promoter domain from the pGL4.75[hRluc/CMV] vector.

- Transfection: The constructed vector is transfected into BT-474 cells using Lipofectamine-Plus Transfection Reagent.

- Selection: Clones are selected in neomycin-containing medium. The clone exhibiting the highest luciferase expression, designated BTLUC, is expanded, cryopreserved, and used for subsequent experiments [4] [2].

Test and Control Articles

- This compound and Lapatinib: These small molecule inhibitors are synthesized according to published methods . Their identity is confirmed via 1H nuclear magnetic resonance (NMR) and X-ray powder diffraction, with purity (approximately 99%) determined by high-performance liquid chromatography (HPLC) [4] [2].

- Vehicle Formulation: The compounds are typically dissolved in a suitable vehicle, such as CMC-Na for oral gavage in efficacy studies [3].

In Vitro Pharmacological Profile of this compound

The selectivity and potency of this compound were profiled against a panel of 96 kinases. The table below summarizes its key inhibitory concentrations (IC50) [3].

Table 1: Kinase Inhibition Profile of this compound

| Target | IC50 (nM) | Selectivity Note |

|---|---|---|

| HER2 | 17 | Primary target |

| EGFR/HER1 | 23 | Primary target |

| HER4 | 260 | >10-fold less potent than HER1/2 |

| MEK1 | 1,100 (1.1 μM) | Marginally active |

| Aurora B | 1,700 (1.7 μM) | Marginally active |

| Most other kinases | >10,000 (>10 μM) | Inactive |

In cell-based assays, this compound demonstrated potent growth inhibitory activity against HER2-overexpressing BT-474 cells, with a GI50 value of 17 nM [3].

Experimental Protocols

Intracranial Injection Model for Brain Metastasis

This protocol involves the direct implantation of BTLUC cells into the mouse brain to model established brain metastases.

- Animals: Female BALB/c nu/nu mice (athymic, immunocompromised) [4] [2].

- Anesthesia: Anesthetize mice using an approved regimen (e.g., isoflurane inhalation).

- Stereotactic Injection:

- Secure the anesthetized mouse in a stereotactic frame.

- Perform a sagittal incision to expose the skull.

- Identify the bregma landmark and calculate the target coordinates for the injection (e.g., 2 mm anterior and 1.5 mm lateral to bregma, at a depth of 2-3 mm from the skull surface).

- Drill a small burr hole at the target location.

- Using a Hamilton syringe, inject ~1-5 x 10^5 BTLUC cells in a small volume (e.g., 5 μL) suspended in PBS or Matrigel into the brain parenchyma over several minutes.

- Leave the needle in place for an additional 1-2 minutes before slow withdrawal to minimize cell reflux.

- Suture the surgical wound and provide post-operative care and analgesia [1] [5].

- Randomization: After a recovery and tumor establishment period (e.g., 5-7 days), mice are randomized into treatment groups based on baseline bioluminescence imaging signals.

Drug Administration and Efficacy Study

- Dosing Regimen:

- This compound: Administered orally at 100 mg/kg, twice daily (b.i.d.). This dose was effective in subcutaneous xenograft models and is well-tolerated [3].

- Lapatinib: Used as a comparative control, administered at an efficacious dose (e.g., 100 mg/kg daily or b.i.d.) [1].

- Vehicle Control: Administered on the same schedule.

- Treatment typically continues for 2-4 weeks, or as defined by the study endpoints [1] [3].

- Tumor Monitoring:

- Endpoint Analysis:

- Efficacy: The primary endpoint is the inhibition of brain tumor growth, quantified by comparing bioluminescence signals between treatment and control groups over time. In the original study, This compound showed greater inhibition of brain tumor growth compared to lapatinib [1].

- Histology: At the end of the study, brains are harvested, fixed, and sectioned. Staining with Haematoxylin and Eosin (H&E) confirms tumor presence and morphology. Immunohistochemistry for cleaved caspase-3 (apoptosis) and Ki-67 (proliferation) can provide mechanistic insights.

P-glycoprotein Substrate Assay

This in vitro assay confirms that this compound is not effluxed by Pgp, a key rationale for its brain-penetrant capability.

- Cell Lines:

- Method:

- Seed both cell lines in 6-well plates and incubate overnight.

- Wash cells and incubate in serum-free medium containing 1 μmol/L rhodamine123 (a fluorescent Pgp substrate) and either This compound or lapatinib (10 μmol/L) for 1.5 hours.

- Wash cells and incubate in compound-free, serum-free medium for an additional 1.5 hours.

- Detach cells and analyze cellular fluorescence via flow cytometry (e.g., FACSCalibur) [4] [2].

- Data Interpretation: In Pgp-overexpressing MES-SA/Dx-5 cells, a Pgp substrate like lapatinib will inhibit the efflux of rhodamine123, leading to increased intracellular fluorescence. A non-substrate like this compound will not inhibit rhodamine123 efflux, resulting in low fluorescence, similar to the control. This demonstrates that this compound is not a Pgp substrate [1].

Data Presentation and Analysis

Quantitative Efficacy Data from Preclinical Models

The following table summarizes key in vivo efficacy findings for this compound across different xenograft models.

Table 2: Summary of this compound Antitumor Efficacy in Preclinical Models

| Tumor Model | Model Type | This compound Dose & Route | Key Efficacy Findings | Citation |

|---|---|---|---|---|

| BT-474 (Breast) | Subcutaneous, mouse | 100 mg/kg, p.o., b.i.d. | T/C* ratio of 29%; as effective as lapatinib | [3] |

| 4-1ST (Gastric) | Subcutaneous, mouse | 100 mg/kg, p.o., b.i.d. | T/C ratio of 11% | [3] |

| 4-1ST (Gastric) | Subcutaneous, rat | 50 mg/kg, p.o., b.i.d. | Tumor regression; T/C ratio of -16% | [3] |

| BT-474 Brain Metastasis | Intracranial, mouse | 100 mg/kg, p.o., b.i.d. | Superior inhibition of tumor growth vs. lapatinib | [1] [2] |

*T/C %: Tumor volume of Treated group / Control group x 100%.

Pharmacokinetic and Safety Profile

- Pharmacokinetics: this compound has high oral bioavailability (97.7% in rats, 72.2% in mice). After oral administration, unbound this compound was present in the rat brain at levels about 20% of those in plasma, confirming CNS penetration [3] [6].

- Clinical Safety (Phase I): The maximum tolerated dose (MTD) in a first-in-human study was determined to be 300 mg twice daily. Dose-limiting toxicities included grade 3 increases in aminotransferases and decreased appetite. The toxicity profile was considered manageable, warranting further clinical evaluation [6].

Workflow and Signaling Pathways

Experimental Workflow for the Brain Metastasis Model

The diagram below outlines the key steps in establishing and running the intracranial brain metastasis model to evaluate this compound.

Diagram 1: Experimental workflow for evaluating this compound in an intracranial brain metastasis model.

Mechanism of Action and Blood-Brain Barrier Penetration

This diagram illustrates the molecular mechanism of this compound and its key advantage over other inhibitors like lapatinib at the blood-brain barrier.

Diagram 2: Comparative mechanism of this compound and lapatinib at the BBB and their molecular target.

Troubleshooting and Best Practices

- Low Tumor Take Rate: Ensure cell viability is >95% before injection. Avoid fast injection speeds that can cause reflux or tissue damage. Pre-mixing cells with a low-concentration Matrigel can improve engraftment.

- High Variability in BLI Signal: Standardize the time between luciferin injection and image acquisition across all animals. Ensure proper anesthesia, as it can influence blood flow and luciferin distribution.

- Animal Weight Loss: Monitor body weight daily. The 100 mg/kg b.i.d. dose was reported as well-tolerated in mice [3]. If significant weight loss occurs (>15%), consider a brief treatment hiatus or dose reduction.

- Pgp Assay Specificity: Always include a known Pgp substrate (e.g., lapatinib) and inhibitor as positive and negative controls in the flow cytometry experiment to validate the assay performance.

Conclusion

The intracranial injection model using HER2-positive BTLUC cells provides a robust and quantifiable system for evaluating the efficacy of novel therapeutics against brain metastases. The detailed protocols outlined here demonstrate that this compound, a dual HER2/EGFR inhibitor with favorable brain penetration properties due to its non-substrate status for Pgp, shows superior efficacy in this model compared to lapatinib. These findings support the continued investigation of this compound and similar agents for the treatment of HER2-positive brain metastases.

References

- 1. Antitumor Activity of this compound, an Investigational, Non-Pgp ... [pubmed.ncbi.nlm.nih.gov]

- 2. Antitumor Activity of this compound, an Investigational, Non-Pgp ... [jcancer.org]

- 3. This compound | EGFR inhibitor | Mechanism | Concentration [selleckchem.com]

- 4. Antitumor Activity of this compound, an Investigational, Non-Pgp ... [pmc.ncbi.nlm.nih.gov]

- 5. Preclinical Models of Brain Metastases in Breast Cancer [mdpi.com]

- 6. Phase I first-in-human study of this compound, a novel ... [pmc.ncbi.nlm.nih.gov]

Application Notes: HER2 Kinase Domain Structure 3RCD and Investigational Inhibitor TAK-285

Structural Overview and Significance

The 3RCD structure from the Protein Data Bank represents the crystal structure of the HER2 kinase domain in complex with TAK-285, a novel investigational dual HER2/EGFR inhibitor [1]. This structure was determined using X-ray diffraction at a resolution of 3.21 Å and provides critical insights into the molecular recognition of HER2 by small molecule inhibitors [1] [2].

This compound (chemical name: N-{2-[4-({3-chloro-4-[3-(trifluoromethyl)phenoxy]phenyl}amino)-5H-pyrrolo[3,2-d]pyrimidin-5-yl]ethyl}-3-hydroxy-3-methylbutanamide) is a pyrrolo[3,2-d]pyrimidine-based compound designed to fit into the ATP-binding site of HER2 and EGFR kinases [1]. The structural data reveals that this compound interacts with key residues in the ATP pocket, providing a foundation for understanding its inhibitory mechanism and guiding further drug development efforts [1].

Key Structural Features and Binding Interactions

The 3RCD structure highlights several important aspects of HER2 inhibition:

- Binding Mode: this compound binds to the intermediate active-inactive conformation of HER2, which differs from other known HER2 inhibitors [2].

- Molecular Recognition: Computational studies comparing this compound with lapatinib demonstrated that this compound binds with greater affinity to both active and intermediate active-inactive forms of HER2, correlating with its increased activity in cellular assays [2].

- Specific Interactions: The structure shows specific hydrogen bonding patterns and hydrophobic interactions that stabilize the inhibitor in the binding pocket, which can be exploited for rational drug design [1].

Table 1: Crystallographic Data for PDB Entry 3RCD

| Parameter | Details |

|---|---|

| PDB ID | 3RCD |

| Resolution | 3.21 Å |

| Experimental Method | X-RAY DIFFRACTION |

| R-Value Free | 0.294 (Depositor), 0.290 (DCC) |

| R-Value Work | 0.224 (Depositor), 0.220 (DCC) |

| Space Group | P 1 |

| Unit Cell Parameters | a=50.542 Å, b=64.936 Å, c=92.36 Å, α=90.42°, β=89.72°, γ=90.35° |

| Organism | Homo sapiens |

| Expression System | Spodoptera frugiperda |

| Deposition Date | 2011-03-30 |

| Release Date | 2011-11-23 |

Biochemical and Cellular Characterization of this compound

This compound demonstrates potent inhibition of both HER2 and EGFR kinases with biochemical IC₅₀ values of 17 nM and 23 nM, respectively [3]. Cellular studies have shown that sensitivity to this compound correlates with HER2 and HER3 expression levels, with phospho-HER3 serving as a potential predictive biomarker for drug response [4] [5].

The compound exhibits favorable pharmaceutical properties, including oral bioavailability and blood-brain barrier penetration, making it particularly interesting for treating brain metastases [6]. Microdialysis studies in rats have confirmed that the unbound fraction of this compound can cross the blood-brain barrier, which represents a significant advantage over other HER2-targeted therapies like trastuzumab [6].

Table 2: Biochemical and Cellular Profiling of this compound

| Parameter | Value | Experimental Context |

|---|---|---|

| HER2 Biochemical IC₅₀ | 17 nM | In vitro kinase assay [3] |

| EGFR Biochemical IC₅₀ | 23 nM | In vitro kinase assay [3] |

| Cellular Sensitivity Correlation | Inverse correlation with HER2/HER3 expression | Breast cancer cell line panel [4] |

| Blood-Brain Barrier Penetration | Confirmed (unbound fraction) | Microdialysis in rats [6] |

| Protein Binding | >99% in plasma | Protein binding assay [6] |

| Partition Coefficient (log P) | 4.18 | Measured physicochemical property [6] |

Experimental Protocols

Molecular Docking Protocol for HER2 Inhibitors

Purpose: To predict binding modes and affinities of small molecules to the HER2 kinase domain using the 3RCD structure as a template.

Workflow:

Detailed Steps:

Protein Preparation [7]:

- Obtain the 3RCD structure from RCSB PDB

- Preprocess the protein using Schrödinger's Protein Preparation Wizard:

- Remove water molecules beyond 5Å from the active site

- Add hydrogen atoms and optimize hydrogen bonding network

- Perform restrained minimization using OPLS force field with RMSD cutoff of 0.3Å

Grid Generation [7]:

- Define the receptor grid using the centroid of co-crystallized this compound as the center

- Set grid dimensions to 20×20×20 Å with 0.375 Å spacing

- Adjust grid size to accommodate ligands with maximum size of 20Å

Ligand Preparation [7]:

- Prepare ligand structures using LigPrep with OPLS force field

- Generate possible ionization states at physiological pH (7.0±0.5)

- Generate stereoisomers and tautomers as needed

-

- Perform hierarchical docking using Glide module:

- Initial screening with High-Throughput Virtual Screening (HTVS) mode

- Intermediate refinement with Standard Precision (SP) mode

- Final precise docking with Extra Precision (XP) mode

- Use OPLS force field for all docking calculations

- Perform hierarchical docking using Glide module:

Cellular Assay for HER2/HER3 Inhibition Studies

Purpose: To evaluate the effects of this compound on cancer cell growth and HER3 phosphorylation in sensitive cell lines.

Workflow:

Detailed Protocol:

-

- Maintain HER2-overexpressing cancer cell lines (e.g., BT-474, SK-BR-3) in appropriate media

- Include control cell lines with low HER2 expression

- Culture cells at 37°C in 5% CO₂ humidified atmosphere

-

- Prepare this compound stock solution in DMSO (typically 10 mM)

- Generate serial dilutions in culture media (final DMSO concentration ≤0.1%)

- Treat cells for 24-72 hours across a concentration range (1 nM to 10 µM)

Growth Inhibition Assay [4] [5]:

- Measure cell viability using MTT, CellTiter-Glo, or similar assays

- Incubate with viability reagent according to manufacturer's protocol

- Measure absorbance/luminescence and normalize to untreated controls

- Calculate IC₅₀ values using nonlinear regression analysis

HER3 Phosphorylation Analysis [4] [5]:

- Lyse cells in RIPA buffer with protease and phosphatase inhibitors

- Separate proteins by SDS-PAGE and transfer to PVDF membranes

- Probe with anti-phospho-HER3, anti-total HER3, and loading control antibodies

- Detect using chemiluminescence and quantify band intensities

siRNA Knockdown Validation [4] [5]:

- Transfert cells with HER3-specific siRNA or non-targeting control siRNA

- Confirm knockdown efficiency by Western blotting after 48-72 hours

- Treat transfected cells with this compound and assess growth inhibition

Clinical and Preclinical Development

Phase I Clinical Trial Summary

A first-in-human phase I study of this compound was conducted in Japanese patients with solid tumors [3]. The study established the maximum tolerated dose (MTD) as 300 mg twice daily, with dose-limiting toxicities including grade 3 increases in aminotransferases and decreased appetite at 400 mg twice daily [3]. The compound showed rapid absorption after oral administration and plasma exposure increased in a dose-proportional manner from 50 to 300 mg twice daily [3]. A partial response was observed in one patient with parotid cancer receiving 300 mg twice daily [3].

Recent Derivative Development

Recent medicinal chemistry efforts have focused on developing novel this compound derivatives with improved potency and selectivity [8]. Compound 9f from a recent series demonstrated IC₅₀ values of 2.3 nM against EGFR and 234 nM against HER2, representing 38-fold and 10-fold improvements over staurosporine and this compound, respectively, in EGFR inhibition [8]. These derivatives also showed potent antiproliferative activity against prostate carcinoma cell lines with IC₅₀ values in the low nanomolar range [8].

Signaling Pathway and Mechanism of Action

This compound inhibits HER2-mediated signaling through allosteric regulation of the kinase domain [1] [2]. The compound preferentially binds to an intermediate active-inactive conformation, distinct from other HER2 inhibitors [2]. HER2 and HER3 cooperatively regulate cancer cell growth in this compound-sensitive cells, with HER3 trans-phosphorylation by HER2 serving as a key mechanism [4] [5]. Phospho-HER3 levels decrease following this compound treatment, suggesting that HER3 phosphorylation status could serve as a pharmacodynamic biomarker for this compound sensitivity [4] [5].

Research Applications and Future Directions

The 3RCD structure and this compound continue to be valuable tools for several research applications:

- Structure-Based Drug Design: The 3RCD structure enables rational design of novel HER2 inhibitors with improved potency and selectivity [1] [8] [2].

- Biomarker Discovery: HER3 phosphorylation status and HER2/HER3 co-expression may serve as predictive biomarkers for patient stratification [4] [5].

- Blood-Brain Barrier Penetration: this compound's ability to cross the blood-brain barrier makes it a promising candidate for treating HER2-positive brain metastases [6].

- Natural Product Screening: The 3RCD structure has been used for virtual screening of natural product libraries to identify novel HER2 inhibitor scaffolds [7].

Recent studies have identified natural products like liquiritin and oroxin B as potential HER2 inhibitors through virtual screening approaches using the 3RCD structure, demonstrating the continued utility of this structural resource for drug discovery [7].

References

- 1. 3RCD: HER2 Kinase Domain Complexed with this compound [rcsb.org]

- 2. Molecular recognition of tak - 285 and lapatinib by inactive, active, and... [link.springer.com]

- 3. Phase I first-in-human study of TAK - 285 , a novel investigational dual... [nature.com]

- 4. HER2 and HER3 cooperatively regulate cancer cell growth ... [pubmed.ncbi.nlm.nih.gov]

- 5. HER2 and HER3 cooperatively regulate cancer cell growth ... [oncoscience.us]

- 6. Verification of brain penetration of the unbound fraction of a ... [sciencedirect.com]

- 7. Discovery of natural scaffolds as HER2 inhibitors for breast ... [nature.com]

- 8. Development of new this compound derivatives as potent EGFR/ ... [pmc.ncbi.nlm.nih.gov]

Application Note: Repurposing TAK-285 as an Antibacterial Agent Against Staphylococcus aureus

Introduction

TAK-285 is a known investigational dual inhibitor of the human epidermal growth factor receptor 2 (HER2) and epidermal growth factor receptor (EGFR), originally developed for cancer therapy [1] [2] [3]. However, a 2024 study has revealed a promising new application for this compound: combating multidrug-resistant bacterial infections. This application note details the repurposing of this compound as an effective antibacterial agent against clinical isolates of Staphylococcus aureus, including methicillin-resistant S. aureus (MRSA) and methicillin-sensitive S. aureus (MSSA) [4]. The compelling data demonstrates that this compound exerts its antibacterial effects primarily by targeting the integrity of the bacterial cell membrane and exhibits significant anti-biofilm activity, positioning it as a novel candidate in the fight against antimicrobial resistance (AMR) [4].

Mechanism of Action

Unlike its original function as a tyrosine kinase inhibitor, this compound's antibacterial activity stems from its ability to compromise the bacterial cell membrane. The proposed mechanism involves:

- Membrane Permeability and Potential Disruption: Treatment with this compound increases the permeability of the S. aureus cell membrane and disrupts its membrane potential, leading to a loss of cellular integrity [4].

- Targeting Membrane-Associated Proteins: Global proteomic analysis indicates that this compound treatment alters the expression of membrane-associated proteins in S. aureus, further confirming the cell membrane as its primary target [4].

- Inhibition of Kinase Activity in Mammalian Cells: Originally, this compound was designed as a potent ATP-competitive inhibitor of HER2 and EGFR tyrosine kinases, with IC50 values of 17 nM and 23 nM, respectively [3]. This activity leads to the inhibition of downstream signaling pathways, such as Akt and MAPK phosphorylation, which are crucial for cell survival and proliferation [2] [3]. It is important to distinguish this original mammalian target from the newly discovered bacterial target.

The following diagram illustrates the primary antibacterial mechanism of this compound against S. aureus:

Efficacy Data

Antibacterial Activity

This compound demonstrates potent and consistent antibacterial activity across a range of clinical isolates.

- Planktonic Cells: The compound completely inhibited the growth of planktonic cells at a concentration of 1 × MIC [4].

- Intracellular Bacteria: At 2 × MIC, this compound showed a superior inhibitory effect on intracellular S. aureus SA113-GFP compared to linezolid, a standard antibiotic [4].

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against *S. aureus* [4]

| Bacterial Strain | Number of Isolates Tested | MIC (μg/mL) |

|---|---|---|

| MRSA | 17 | 13.7 |

| MSSA | 15 | 13.7 |

Anti-Biofilm Activity

A critical finding is this compound's effectiveness against bacterial biofilms, which are often resistant to conventional antibiotics.

- Biofilm Formation: this compound inhibited biofilm formation at sub-MIC concentrations [4].

- Mature Biofilms: The compound was able to eradicate mature biofilms and eliminate the bacteria residing within them, as confirmed by confocal laser scanning microscopy (CLSM) [4].

Table 2: Anti-Biofilm Activity of this compound against *S. aureus* [4]

| Activity Type | Effect Demonstrated | Concentration Used |

|---|---|---|

| Inhibition of Formation | Inhibition of biofilm formation | Sub-MIC |

| Eradication of Mature Biofilm | Disruption of pre-formed biofilm and killing of embedded bacteria | Not Specified |

Experimental Protocols

Protocol for Determination of Minimum Inhibitory Concentration (MIC)

Principle: This broth microdilution method determines the lowest concentration of this compound that visibly inhibits the growth of S. aureus isolates [4].

Materials:

- Compound: this compound (e.g., ApexBio, Catalog No. A8528) [3]. Prepare a stock solution in DMSO.

- Bacterial Strains: Clinical or reference strains of MRSA and MSSA (e.g., 17 MRSA and 15 MSSA isolates) [4].

- Media: Cation-adjusted Mueller-Hinton Broth (CAMHB).

- Equipment: Sterile 96-well microtiter plates, incubator.

Procedure:

- Compound Dilution: Serially dilute this compound in CAMHB across the 96-well plate to achieve a final concentration range (e.g., 0.5 to 64 μg/mL). Include a growth control (CAMHB + bacteria) and a sterility control (CAMHB only).

- Inoculum Preparation: Adjust bacterial suspensions from overnight cultures to a density of approximately 5 × 10^5 CFU/mL in CAMHB.

- Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compound.

- Incubation: Incub the plate at 37°C for 18-24 hours.

- Result Interpretation: The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

Protocol for Time-Kill Assay against Intracellular Bacteria

Principle: This assay evaluates the ability of this compound to kill bacteria that have been internalized by host cells [4].

Materials:

- Cell Line: Appropriate mammalian cell line for infection (e.g., J774 macrophages or HeLa cells).

- Bacterial Strain: S. aureus strain expressing a fluorescent marker (e.g., SA113-GFP) for easy quantification [4].

- Antibiotics: this compound and a control antibiotic (e.g., linezolid).

- Equipment: Cell culture plates, tissue culture incubator, fluorescent microscope or flow cytometer.

Procedure:

- Cell Infection: Culture mammalian cells and infect them with the GFP-expressing S. aureus at a suitable multiplicity of infection (MOI). Allow invasion to occur.

- Antibiotic Treatment: After infection and a period of gentamicin treatment to kill extracellular bacteria, add fresh medium containing this compound at the desired multiples of MIC (e.g., 2 × MIC). Include controls with linezolid and untreated cells.

- Incubation: Incubate the cells for the designated time period (e.g., 24 hours).

- Cell Lysis and Quantification: Lyse the mammalian cells and plate the lysates on agar plates to enumerate viable intracellular bacteria (CFU counts). Alternatively, fluorescence intensity can be measured.